Sodium hydrogen DL-malate

Description

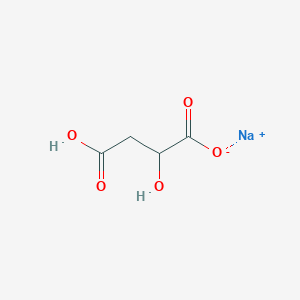

Structure

3D Structure of Parent

Properties

CAS No. |

58214-38-3 |

|---|---|

Molecular Formula |

C4H5NaO5 |

Molecular Weight |

156.07 g/mol |

IUPAC Name |

sodium;3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

DOJOZCIMYABYPO-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[Na+] |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)[O-].[Na+] |

physical_description |

White powder |

Origin of Product |

United States |

Advanced Analytical Techniques for Sodium Hydrogen Dl Malate Characterization and Purity Assessment

Spectroscopic Methodologies for Molecular Identity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are crucial for the structural confirmation of sodium hydrogen DL-malate.

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of the signals correspond to the different types of protons in the molecule. The malate (B86768) backbone gives rise to a characteristic pattern. The proton on the carbon bearing the hydroxyl group (C2) typically appears as a downfield multiplet, while the two protons on the adjacent carbon (C3) are diastereotopic and appear as a complex multiplet further upfield.

¹³C NMR spectroscopy provides information on the carbon skeleton. Four distinct signals are expected for the malate anion, corresponding to the two carboxyl carbons, the hydroxyl-bearing methine carbon, and the methylene (B1212753) carbon. The chemical shifts of the carboxyl carbons are particularly informative for confirming the presence of the dicarboxylic acid salt structure.

A key application of NMR in this context is the distinction between the racemic (DL) form and the individual enantiomers (D- or L-malate). While standard NMR is inherently achiral and cannot distinguish between enantiomers directly, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions. d-nb.infonih.govscispace.comnih.gov This results in separate, distinguishable NMR signals for the D- and L-enantiomers, allowing for the determination of enantiomeric purity.

Table 1: Representative ¹H NMR Spectral Data for the Malate Anion

| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Coupling Constant (J) Hz (approx.) |

| H-2 (-CHOH) | 4.30 | dd (doublet of doublets) | 3.6, 9.6 |

| H-3a (-CH₂-) | 2.65 | dd (doublet of doublets) | 3.6, -15.4 |

| H-3b (-CH₂-) | 2.40 | dd (doublet of doublets) | 9.6, -15.4 |

Note: Data is based on DL-Malic acid disodium (B8443419) salt and serves as a representative example. chemicalbook.com Actual values may vary depending on solvent and concentration.

Table 2: Representative ¹³C NMR Spectral Data for the Malate Anion

| Carbon Assignment | Chemical Shift (δ) ppm (approx.) |

| C1 (-COO⁻) | 181.5 |

| C4 (-COOH) | 178.9 |

| C2 (-CHOH) | 70.0 |

| C3 (-CH₂) | 43.1 |

Note: Data is based on the malate anion. hmdb.ca The specific chemical shifts for sodium hydrogen DL-malate may vary slightly due to pH and counter-ion effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of the compound and the confirmation of its functional groups.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For sodium hydrogen DL-malate, key characteristic absorption bands include a broad O-H stretching vibration from the hydroxyl group and carboxylic acid, C-H stretching vibrations, and strong absorptions corresponding to the carbonyl (C=O) groups. researchgate.net A crucial aspect for the salt form is the presence of both a carboxylic acid C=O stretch and carboxylate anion (COO⁻) stretches. The carboxylate group typically displays two characteristic bands: an asymmetric stretching vibration and a symmetric stretching vibration. spectroscopyonline.com

Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information on vibrational modes that are often weak or absent in the IR spectrum, particularly for non-polar bonds. For sodium hydrogen DL-malate, Raman spectroscopy can be used to identify the C-C backbone vibrations and the symmetric carboxylate stretch, complementing the data obtained from IR spectroscopy. ias.ac.inresearchgate.netacs.org

Table 3: Key Infrared (IR) Absorption Bands for Monosodium Malate

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3320 | O-H stretch (alcohol, water) |

| 1719 | C=O stretch (carboxylic acid) |

| 1580 | C=O antisymmetric stretch (carboxylate) |

| 1400 | C=O symmetric stretch (carboxylate) |

| 1272 | C-O stretch (carboxylic acid) |

Source: Adapted from experimental data on aqueous monosodium malate. researchgate.net

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

Chromatographic techniques are essential for separating sodium hydrogen DL-malate from potential impurities. When coupled with mass spectrometry, these methods provide powerful tools for both quantitative purity assessment and definitive molecular identity verification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Molecular Identity Verification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like sodium hydrogen DL-malate. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated from impurities on a chromatographic column. Common separation modes for organic acids include reversed-phase, ion-exchange, and mixed-mode chromatography. lcms.czwaters.com

When coupled to a mass spectrometer (MS), HPLC-MS becomes a definitive tool for analysis. mdpi.com The MS detector provides two critical pieces of information:

Molecular Weight: By ionizing the eluting compound (e.g., via electrospray ionization - ESI), the mass spectrometer measures its mass-to-charge ratio (m/z). For sodium hydrogen DL-malate, this allows for the confirmation of the molecular weight of the malate anion (C₄H₅O₅⁻, nominal mass 133 Da).

Structural Confirmation: Fragmentation of the parent ion within the mass spectrometer can provide structural information that confirms the identity of the compound.

This technique is highly sensitive and selective, enabling the detection and quantification of related impurities such as fumaric acid and maleic acid, which are potential process-related impurities. fao.org

Table 4: Typical HPLC-MS Parameters for Organic Acid Analysis

| Parameter | Typical Condition |

| HPLC System | UPLC or HPLC |

| Column | Reversed-Phase C18 or Mixed-Mode |

| Mobile Phase | Gradient of aqueous buffer (e.g., formic acid) and organic solvent (e.g., acetonitrile) |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Monitored Ion (m/z) | [M-H]⁻ = 133.01 |

Note: These are general parameters; specific methods must be optimized and validated for the intended analysis. lcms.czresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. Sodium hydrogen DL-malate itself is a non-volatile salt and cannot be analyzed directly by GC without derivatization. However, GC-MS is the ideal technique for profiling volatile impurities that may be present in the final product.

These impurities can include residual solvents from the manufacturing process (e.g., ethanol (B145695), isopropanol, acetone) or volatile by-products. For this analysis, a headspace GC-MS technique is typically employed. The solid sodium hydrogen DL-malate sample is placed in a sealed vial and heated, causing any volatile impurities to partition into the gas phase (headspace). A sample of this headspace gas is then injected into the GC-MS system for separation and identification. The high sensitivity of the MS detector allows for the detection of trace levels of these volatile contaminants. wa.govsigmaaldrich.com

Elemental Analysis and Trace Impurity Determination

Elemental analysis is fundamental to verifying the empirical formula and quantifying trace elemental impurities in a sample of sodium hydrogen DL-malate. intertek.com Even at minute levels, impurities can significantly alter the chemical and physical properties of the substance. intertek.com Techniques with high sensitivity are employed to detect and measure these impurities, particularly heavy metals, which are a common concern in chemical compounds.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), are powerful and widely used techniques for the determination of heavy metals and other trace elements. chemistryjournals.netwikipedia.orgdrawellanalytical.com

AAS operates on the principle that ground-state atoms absorb light at specific, characteristic wavelengths. jocpr.com A sample is atomized, typically in a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength is passed through the atomic vapor. jocpr.com The amount of light absorbed is proportional to the concentration of the target element, enabling precise quantification. drawellanalytical.comjocpr.com AAS is highly sensitive, capable of detecting metals at concentrations in the parts per billion (ppb) or even parts per trillion (ppt) range. drawellanalytical.comjocpr.com For regulatory purposes, documents such as those from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) specify the use of atomic absorption techniques for determining the levels of heavy metals like lead in sodium hydrogen DL-malate. fao.org

ICP-AES is an emission spectroscopy technique that utilizes an inductively coupled plasma (a high-temperature source of ionized argon gas, typically 6,000 to 10,000 K) to excite atoms and ions within a sample. wikipedia.org These excited species then emit electromagnetic radiation at wavelengths characteristic of each particular element. wikipedia.org The intensity of this emission is directly proportional to the concentration of the element in the sample. wikipedia.orgresearchgate.net ICP-AES is valued for its ability to perform multi-element detection simultaneously, its high sensitivity, and a wide dynamic range with fewer matrix interferences compared to other methods. researchgate.netwhitman.edu Sample preparation for both techniques typically involves digesting the sodium hydrogen DL-malate sample, often with concentrated nitric acid, to break down the organic matrix and bring the metals into a solution suitable for analysis. core.ac.ukpcdn.copublications.gc.ca

Below is an interactive table summarizing common elemental impurities quantified in chemical compounds using AAS and ICP-AES, along with typical detection limits.

| Element (Symbol) | Technique | Typical Limit of Detection (LOD) | Potential Source of Impurity |

| Lead (Pb) | AAS / ICP-AES | 1 - 10 ppb | Raw materials, manufacturing process |

| Arsenic (As) | AAS / ICP-AES | 0.5 - 5 ppb | Raw materials, environmental contamination |

| Mercury (Hg) | AAS (Cold Vapor) | 0.1 - 2 ppb | Environmental contamination |

| Cadmium (Cd) | AAS / ICP-AES | 0.5 - 5 ppb | Raw materials, equipment leaching |

| Nickel (Ni) | ICP-AES | 1 - 15 ppb | Equipment leaching (e.g., stainless steel) |

| Chromium (Cr) | ICP-AES | 1 - 10 ppb | Equipment leaching, raw materials |

Physicochemical Characterization Methods

Physicochemical characterization involves a suite of techniques that probe the physical and chemical properties of a material, such as its thermal behavior and crystalline nature. These methods are essential for understanding the stability, form, and intermolecular organization of sodium hydrogen DL-malate.

Thermal analysis techniques monitor the change in a material's physical properties as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal methods. libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. mdpi.commdpi.com When a sample of sodium hydrogen DL-malate undergoes a phase transition, such as melting, it will absorb energy (an endothermic process), which is detected by the DSC as a peak on the thermogram. mdpi.com The temperature at which this occurs (often reported as the onset temperature) and the area of the peak (which corresponds to the enthalpy of the transition) are key characteristics of the compound. mdpi.commdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This technique is particularly useful for determining the thermal stability and composition of materials. libretexts.orgtainstruments.com For a hydrated compound like sodium hydrogen DL-malate, TGA can precisely measure the loss of water molecules upon heating, which appears as a distinct step-wise mass loss on the TGA curve. The temperature range over which this mass loss occurs provides information about the stability of the hydrate. At higher temperatures, further mass loss indicates decomposition of the malate molecule itself.

The following table outlines hypothetical thermal events for sodium hydrogen DL-malate that could be characterized by DSC and TGA.

| Thermal Event | Technique | Temperature Range (°C) | Observation |

| Release of Surface Water | TGA / DSC | 30 - 100 °C | Small mass loss (TGA), broad endotherm (DSC) |

| Dehydration | TGA / DSC | 100 - 200 °C | Sharp, distinct mass loss corresponding to water of hydration (TGA); sharp endothermic peak (DSC) |

| Melting | DSC | 200 - 250 °C | Sharp endothermic peak without mass loss (TGA) |

| Decomposition | TGA / DSC | > 250 °C | Significant, multi-step mass loss (TGA); complex series of endothermic/exothermic peaks (DSC) |

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. latech.edumdpi.com When a beam of X-rays strikes a crystal, the rays are scattered by the electron clouds of the atoms. latech.edu Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively at specific angles, creating a unique diffraction pattern. latech.edu This pattern serves as a fingerprint for the specific crystalline phase. mdpi.com

Analysis of the XRD pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating block of the crystal structure) and the space group symmetry. malvernpanalytical.com For sodium hydrogen DL-malate, this data provides unambiguous confirmation of its solid-state structure. Furthermore, a detailed analysis of the diffraction intensities enables the precise determination of atomic positions, bond lengths, and bond angles.

This structural information is crucial for understanding how individual molecules of sodium hydrogen DL-malate pack together to form a larger, ordered structure. The arrangement is often governed by non-covalent interactions, such as hydrogen bonds, which lead to the formation of extended networks known as supramolecular frameworks. rsc.orgnih.govfrontiersin.org Studies on related malate adducts have shown that strong hydrogen bonds (e.g., O–H⋯O and N–H⋯O) are dominant in forming one- and two-dimensional supramolecular structures. rsc.org

An illustrative table of crystallographic data that could be obtained from a single-crystal XRD analysis of sodium hydrogen DL-malate is presented below.

| Parameter | Example Value | Description |

| Chemical Formula | C₄H₅NaO₅ | The molecular formula of the compound. |

| Formula Weight | 156.07 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | 8.5, 5.2, 12.1 | The lengths of the unit cell axes. |

| α, β, γ (°) | 90, 105.5, 90 | The angles between the unit cell axes. |

| Volume (ų) | 525.3 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, providing deeper insight into the crystal packing. scirp.orgscirp.orgresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can visualize regions of close intermolecular contact. nih.gov On a d_norm map, red spots indicate contacts shorter than the van der Waals radii and represent close interactions like strong hydrogen bonds, while blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation distance. scirp.orgnih.gov

A hypothetical summary of the contributions of different intermolecular contacts for sodium hydrogen DL-malate, as determined by Hirshfeld surface analysis, is provided in the table below.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Description of Interaction |

| O···H / H···O | 45.5% | Represents strong hydrogen bonding interactions, critical for the supramolecular framework. |

| H···H | 38.2% | Represents numerous van der Waals interactions between hydrogen atoms on adjacent molecules. |

| Na···O | 10.1% | Represents ionic interactions between the sodium cation and oxygen atoms of the malate anion. |

| C···H / H···C | 4.5% | Represents weaker C-H···O interactions and other van der Waals contacts. |

| O···O | 1.7% | Represents repulsion between oxygen atoms on adjacent molecules. |

Biochemical Roles and Metabolic Interplay of Dl Malate

Integration within the Tricarboxylic Acid (TCA) Cycle and Cellular Respiration Pathways

The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.org Malate (B86768) is a key intermediate in this cycle. wikipedia.org

The final step of the TCA cycle involves the oxidation of L-malate to oxaloacetate, a reaction catalyzed by the enzyme malate dehydrogenase (MDH). wikipedia.orgbyjus.com This is a reversible reaction that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. wikipedia.orgnih.gov In this process, the hydroxyl group of malate is oxidized, and NAD+ is reduced to NADH. wikipedia.org The regeneration of oxaloacetate is crucial as it is the molecule that combines with acetyl-CoA to initiate the next turn of the cycle. wikipedia.orgbyjus.com

The conversion mechanism involves a proton transfer from the hydroxyl group of malate to a histidine residue in the active site of MDH, followed by the transfer of a hydride ion from the carbon of malate to the nicotinamide ring of NAD+, resulting in the formation of NADH and oxaloacetate. nih.govuwec.edu

Malate's role in the TCA cycle directly contributes to the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. The oxidation of malate to oxaloacetate generates one molecule of NADH. wikipedia.orgbyjus.com This NADH molecule then donates its electrons to the electron transport chain, the final stage of cellular respiration. wikipedia.orgwikipedia.org The passage of these electrons through the complexes of the electron transport chain drives the pumping of protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP. For every molecule of NADH generated within the mitochondrial matrix, approximately 2.5 to 3 molecules of ATP are synthesized. wikipedia.org

Malate provides a critical link between the TCA cycle and glycolysis. The NADH produced during glycolysis in the cytoplasm cannot directly cross the inner mitochondrial membrane to enter the electron transport chain. wikipedia.orgyoutube.com The malate-aspartate shuttle provides a mechanism to transport these reducing equivalents into the mitochondria. wikipedia.orgpromegaconnections.com

Furthermore, malate is involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. In this process, oxaloacetate within the mitochondria is reduced to malate, which can then be transported out into the cytosol. wikipedia.orgwikipedia.org In the cytosol, malate is re-oxidized to oxaloacetate, which is then converted to phosphoenolpyruvate, a precursor for glucose synthesis. wikipedia.org

Malate-Aspartate Shuttle Dynamics and Redox Balance Contributions

The malate-aspartate shuttle is a complex system that facilitates the transfer of reducing equivalents (in the form of electrons from NADH) from the cytosol into the mitochondrial matrix. wikipedia.orgyoutube.com This shuttle is essential for maintaining the redox balance between the cytoplasm and mitochondria and for maximizing ATP production from glycolysis. promegaconnections.comnih.gov

The shuttle operates through the action of two key enzymes, malate dehydrogenase and aspartate aminotransferase, which exist as isozymes in both the cytoplasm and mitochondria, and two antiporters located in the inner mitochondrial membrane. wikipedia.orgwikipedia.org

Mechanism of the Malate-Aspartate Shuttle:

In the cytosol, NADH reduces oxaloacetate to malate, a reaction catalyzed by cytosolic malate dehydrogenase. wikipedia.orgyoutube.com

Malate is then transported into the mitochondrial matrix by the malate-α-ketoglutarate antiporter in exchange for α-ketoglutarate. wikipedia.orgyoutube.com

Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. wikipedia.orgyoutube.com This newly formed NADH can then enter the electron transport chain.

Oxaloacetate cannot directly cross the mitochondrial membrane, so it is transaminated by mitochondrial aspartate aminotransferase to form aspartate, using glutamate (B1630785) as the amino group donor. wikipedia.orgyoutube.com

Aspartate is transported out of the mitochondria into the cytosol by the glutamate-aspartate antiporter in exchange for glutamate. wikipedia.orgyoutube.com

In the cytosol, aspartate is deaminated by cytosolic aspartate aminotransferase to regenerate oxaloacetate, completing the cycle. wikipedia.org

This intricate shuttle system ensures that the NAD+ required for glycolysis is continuously regenerated in the cytoplasm while efficiently delivering reducing power to the mitochondria for ATP synthesis. wikipedia.org The activity of the malate-aspartate shuttle directly influences the cytoplasmic NADH/NAD+ ratio, which in turn can affect the rates of glycolysis and lactate (B86563) production. nih.gov

| Location | Enzyme/Transporter | Reaction/Process |

|---|---|---|

| Cytosol | Cytosolic Malate Dehydrogenase | Oxaloacetate + NADH + H+ → Malate + NAD+ |

| Inner Mitochondrial Membrane | Malate-α-ketoglutarate Antiporter | Malate (cytosol) ↔ α-Ketoglutarate (matrix) |

| Mitochondrial Matrix | Mitochondrial Malate Dehydrogenase | Malate + NAD+ → Oxaloacetate + NADH + H+ |

| Mitochondrial Matrix | Mitochondrial Aspartate Aminotransferase | Oxaloacetate + Glutamate → Aspartate + α-Ketoglutarate |

| Inner Mitochondrial Membrane | Glutamate-Aspartate Antiporter | Aspartate (matrix) ↔ Glutamate (cytosol) |

| Cytosol | Cytosolic Aspartate Aminotransferase | Aspartate + α-Ketoglutarate → Oxaloacetate + Glutamate |

Alternative Metabolic Routes and Diversion Pathways

While its role in the TCA cycle is central, malate can also be directed into alternative metabolic pathways.

Under certain conditions, particularly in some microorganisms and under anaerobic conditions in some organisms, the TCA cycle can run in reverse. wikipedia.org In this reductive branch of the TCA cycle, oxaloacetate is converted to malate, which is then dehydrated to fumarate. Fumarate can then be reduced to succinate (B1194679). wikipedia.orgresearchgate.net This pathway can be a mechanism for regenerating NAD+ under anaerobic conditions.

Enzymatic Interactions and Mechanistic Studies Involving Malate Dehydrogenase

Malate (B86768) Dehydrogenase (MDH) Enzyme Kinetics and Catalytic Mechanisms

The catalytic activity of malate dehydrogenase is characterized by an ordered sequential mechanism. wikipedia.orgnih.gov Kinetic studies demonstrate that the cofactor, either NAD+ or NADH, must bind to the enzyme before the respective substrate, malate or oxaloacetate, can bind. wikipedia.orgnih.gov The reaction proceeds through the transfer of a hydride ion from malate to the nicotinamide (B372718) ring of NAD+, reducing it to NADH, while a proton is concurrently transferred to a histidine residue in the enzyme's active site. wikipedia.orguwec.edu

Malate dehydrogenase exhibits high specificity for its substrates. The enzyme stereospecifically catalyzes the conversion of L-malate, the biologically active enantiomer present in a DL-malate mixture, to oxaloacetate. nih.govresearchgate.net The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are key parameters that describe the enzyme's affinity for its substrates and its maximum catalytic rate.

Generally, MDH shows a lower Kₘ for oxaloacetate compared to L-malate, and a lower Kₘ for NADH than for NAD+. nih.gov This is consistent with the typically lower cellular concentrations of oxaloacetate and NADH. nih.gov For instance, one study reported a Kₘ value for malate of 2 mM. wikipedia.org In studies of MDH from human breast tissues, the Kₘ for malate was determined at a NAD+ concentration of 2.5 mM, while the Kₘ for oxaloacetate was determined at an NADH concentration of 0.5 mM. alliedacademies.org

| Substrate | Coenzyme (Fixed Concentration) | Kₘ (mM) | Source |

|---|---|---|---|

| L-Malate | NAD+ | 2 | wikipedia.org |

| Oxaloacetate | NADH (0.5 mM) | 0.05 - 1.75 (varied) | alliedacademies.org |

| L-Malate | NAD+ (2.5 mM) | 0.25 - 32 (varied) | alliedacademies.org |

| Oxaloacetate | NADH | 0.027 | nipro.co.jp |

The catalytic efficiency of malate dehydrogenase is significantly influenced by environmental factors such as pH and temperature. The optimal conditions can vary depending on the source of the enzyme and the direction of the reaction being catalyzed.

For the reduction of oxaloacetate to malate, the optimal pH is generally near 8.0. nih.gov The oxidation of L-malate, however, is more favorable at a higher pH, typically above 8.0, with some studies reporting an optimum of 9.0. nih.govnipro.co.jpresearchgate.net The active pH range for MDH from Spirometra erinacei was found to be between 6.0 and 8.0, with an optimum at pH 7.0. nih.gov Another study found the optimal pH to be in the range of 7.5 to 8.0. cosmobiousa.com

The optimal temperature for MDH activity generally falls between 30°C and 40°C. nih.govnih.gov However, some microbial MDH variants exhibit higher optimal temperatures; for example, one study identified an optimal temperature of 60°C. cosmobiousa.com The enzyme generally shows stability up to 50°C-65°C, above which its activity rapidly declines. nipro.co.jpcosmobiousa.com

| Parameter | Optimal Value/Range | Source |

|---|---|---|

| pH | ~8.0 (Oxaloacetate Reduction) | nih.gov |

| >8.0 (L-Malate Oxidation) | nih.govresearchgate.net | |

| 9.0 | nipro.co.jp | |

| 7.5 - 8.0 | cosmobiousa.com | |

| Temperature | 30°C - 40°C | nih.govnih.gov |

| 60°C | cosmobiousa.com | |

| Stable up to 50°C | nipro.co.jp |

The activity of malate dehydrogenase is subject to complex regulatory mechanisms, including allosteric regulation and substrate inhibition, which are crucial for controlling metabolic flux. nih.govuwec.edu

Citrate (B86180) is a key allosteric regulator of MDH. wikipedia.orguwec.edu It can act as both an activator and an inhibitor depending on the concentrations of substrates and coenzymes. wikipedia.orgportlandpress.com Citrate inhibits the oxidation of L-malate at low levels of L-malate and NAD+, but it can stimulate the production of oxaloacetate in the presence of high concentrations of malate and NAD+. wikipedia.org It binds to a secondary regulatory site, not the active site, influencing the enzyme's conformation. uwec.edu

Substrate Inhibition occurs at high concentrations of oxaloacetate. uwec.eduportlandpress.comsandiego.edu This inhibition is caused by the formation of an abortive binary complex between the enzyme and the enol form of oxaloacetate. sandiego.edu This mechanism differs from that of other dehydrogenases, as the coenzyme does not appear to be involved in the formation of this inhibitory complex. sandiego.edu High concentrations of malate can also lead to inhibition. portlandpress.com

Other Regulators:

Glutamate (B1630785) has been shown to inhibit the activity of malate dehydrogenase. wikipedia.orguwec.edu

Adenosine (B11128) nucleotides , which are structurally similar to the NADH cofactor, can also inhibit MDH activity. portlandpress.com

The NAD+/NADH coenzyme system is indispensable for the function of malate dehydrogenase. wikipedia.org The enzyme catalyzes a reversible redox reaction, coupling the oxidation of malate to the reduction of NAD+ and, conversely, the reduction of oxaloacetate to the oxidation of NADH. nih.govreactome.org

The reaction mechanism is an ordered Bi-Bi process where the coenzyme binds to the enzyme first, followed by the substrate (malate or oxaloacetate). wikipedia.orgnih.gov In the forward reaction (malate oxidation), NAD+ binds to MDH, creating a binding site for L-malate. wikipedia.org The catalytic process involves the transfer of a hydride ion from the C2 of malate to the C4 position of the nicotinamide ring of NAD+, forming NADH. wikipedia.orgebi.ac.uk A proton from the hydroxyl group of malate is simultaneously accepted by a histidine residue in the active site, which is stabilized by a nearby aspartate residue. wikipedia.orgebi.ac.uk After the reaction, the products are released in a sequential order, with oxaloacetate leaving first, followed by NADH. nih.gov This ordered mechanism ensures precise control over the catalytic cycle.

Post-Translational Modifications and Regulation of Malate Dehydrogenase Activity

The function and activity of malate dehydrogenase can be further modulated by post-translational modifications (PTMs). portlandpress.comwikipedia.org These covalent changes to the protein structure can alter its catalytic efficiency, stability, and interactions with other molecules. wikipedia.org

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is an emerging mechanism for the regulation of MDH. portlandpress.comnih.gov While this area is still under extensive investigation, evidence from mass spectrometry has identified phosphorylation sites on both cytosolic and mitochondrial isoforms of mammalian MDH. portlandpress.comnih.govresearchgate.net

The introduction of a negatively charged phosphate group can induce conformational changes in the enzyme, potentially affecting substrate binding, catalytic activity, or protein-protein interactions. portlandpress.comwikipedia.org Researchers have begun to explore the impact of this modification by creating phosphomimetic mutants, where amino acids like serine or threonine are changed to aspartate to mimic the negative charge of phosphorylation. nih.govresearchgate.net These studies serve as a proof of concept for the regulatory role of phosphorylation on MDH function. nih.gov Identifying the specific kinases and phosphatases responsible for adding and removing these phosphate groups, and the physiological conditions that trigger these events, are key areas for future research. portlandpress.comnih.gov

Identification of Specific Kinases (e.g., PknD, PknA, PknE, PknH, PknJ, PknG) and Phosphorylation Sites

In Mycobacterium tuberculosis (Mtb), the activity of NAD+-dependent malate dehydrogenase is regulated by phosphorylation mediated by eukaryotic-like serine/threonine protein kinases (STPKs). nih.govplos.org In vitro studies have identified several STPKs that can phosphorylate Mtb MDH, including PknA, PknD, PknE, PknG, PknH, and PknJ. nih.govnih.gov This phosphorylation has been shown to occur on threonine residues and results in the inhibition of MDH activity. nih.govplos.org

The regulatory role of these kinases appears to be condition-dependent. For instance, while MDH can be phosphorylated by multiple kinases, PknD has been identified as a key kinase in the phosphorylation of MDH under phosphate-poor conditions. nih.govnih.gov Immunoprecipitation analyses have revealed that MDH is hyperphosphorylated in Mtb at the beginning of the stationary phase and under oxygen-limited conditions, suggesting that kinases other than PknD are also involved in its regulation under these stresses. nih.govnih.gov

Table 1: Kinases Involved in the Phosphorylation of Mycobacterium tuberculosis Malate Dehydrogenase

| Kinase | Substrate Activity | Effect on MDH Activity |

|---|---|---|

| PknA | Phosphorylates MDH in vitro | Inhibition |

| PknD | Phosphorylates MDH in vitro | Inhibition |

| PknE | Phosphorylates MDH in vitro | Inhibition |

| PknG | Phosphorylates MDH in vitro | Inhibition |

| PknH | Phosphorylates MDH in vitro | Inhibition |

| PknJ | Phosphorylates MDH in vitro | Inhibition |

Isoform-Specific Functions and Subcellular Localization of MDH

Cytoplasmic (MDH1) and Mitochondrial (MDH2) Isoforms in Eukaryotes

In eukaryotic cells, there are two principal isoforms of malate dehydrogenase: MDH1, located in the cytoplasm, and MDH2, found in the mitochondrial matrix. nih.govnih.govnih.gov MDH2 is a key component of the citric acid cycle, where it catalyzes the oxidation of malate to oxaloacetate. nih.govnih.gov MDH1, on the other hand, is a crucial part of the malate-aspartate shuttle. nih.govnih.gov This shuttle is essential for transferring reducing equivalents (in the form of malate) from the cytosol into the mitochondria for oxidative phosphorylation. nih.gov

Despite their distinct subcellular localizations and roles, the three-dimensional structures and the elements essential for catalysis are conserved between the mitochondrial and cytoplasmic forms of MDH. nih.govsemanticscholar.org However, these isoenzymes exhibit only marginal relatedness at the primary structure level, with human MDH1 and MDH2 sharing only about 26% sequence identity. nih.govnih.govacs.org

Structural-Functional Relationships and Enzyme Complex Formation

Malate dehydrogenases typically exist as homodimeric molecules in most organisms, a structure that is critical for their stability and enzymatic activity. nih.govsav.sk The subunits are held together by extensive hydrogen bonding and hydrophobic interactions. wikipedia.org Some MDHs can also form tetramers. portlandpress.com Each subunit is comprised of two distinct domains: an N-terminal NAD-binding domain and a C-terminal substrate-binding domain that contains the catalytic residues. sav.sk

Mitochondrial MDH is believed to exist as part of a multi-enzyme complex with other citric acid cycle enzymes, such as citrate synthase and fumarase. sav.sk The formation of this complex is thought to facilitate the direct transfer, or "channeling," of the product oxaloacetate from MDH to citrate synthase. sav.sk This is particularly important because the MDH-catalyzed reaction in the direction of oxaloacetate formation is energetically unfavorable under standard conditions. sav.sk By keeping the oxaloacetate concentration low, the complex helps to drive the citric acid cycle forward. sav.sk

Comparative Enzymology of Malate Oxidation Across Organisms

NAD-Dependent vs. Membrane-Bound Malate Dehydrogenases

The oxidation of malate to oxaloacetate can be catalyzed by two different types of enzymes: the soluble NAD-dependent malate dehydrogenase (MDH) and the membrane-bound malate quinone oxidoreductase (MQO). nih.gov While MDH uses NAD+ as an electron acceptor, MQO transfers electrons to quinones in the electron transport chain. nih.gov The oxidation of malate by MQO is energetically more favorable than the reaction catalyzed by MDH. nih.gov In some bacteria, such as Mycobacterium tuberculosis and Corynebacterium glutamicum, both enzymes are present. nih.gov While they can be functionally redundant to some extent, Mqo is often critical for optimal growth under aerobic conditions. nih.gov It has been proposed that in organisms possessing both enzymes, they may act in opposite directions, with MQO primarily responsible for malate oxidation and MDH for oxaloacetate reduction. nih.govnih.gov

Malate Dehydrogenase in Specific Pathogens (e.g., Spirometra mansoni, Mycobacterium tuberculosis)

In the parasitic tapeworm Spirometra mansoni, malate dehydrogenase plays a significant role in the parasite's life activities. nih.govmdpi.com Eight members of the MDH family have been identified in this organism, with their expression levels varying between the mature and gravid proglottid stages. nih.govmdpi.com The recombinant SmMDH exhibits optimal activity at a pH of 8.5 for the forward reaction (malate to oxaloacetate) and 9.0 for the reverse reaction, with optimal temperatures of 37°C and 40°C, respectively. nih.govbohrium.com

In the pathogen Mycobacterium tuberculosis, MDH is crucial for adaptation to the host environment. nih.gov The crystal structure of Mtb MDH has been determined, providing insights into its function. nih.gov This enzyme is particularly important for the operation of the reductive tricarboxylic acid cycle under hypoxic conditions, which the bacterium encounters within the host. nih.gov As discussed previously, the activity of Mtb MDH is also regulated by a suite of serine/threonine protein kinases. nih.govplos.org

Table 2: Comparative Properties of Malate Dehydrogenase in Specific Pathogens

| Organism | Key Features |

|---|

| Spirometra mansoni | - Eight identified MDH family members. nih.govmdpi.com

Biological Activities and Physiological Effects of Sodium Hydrogen Dl Malate

Impact on Immune System Modulation

The metabolic state of immune cells is intrinsically linked to their function. While direct supplementation with sodium hydrogen DL-malate to enhance immune responses is not extensively documented, the role of endogenous malate (B86768) metabolism is crucial for proper immune cell activity, particularly for T cells.

Investigations into T Cell Proliferation Enhancement

Scientific investigations have not conclusively shown that exogenous sodium hydrogen DL-malate enhances T cell proliferation. However, research underscores the indispensable role of intracellular malate metabolism for T cell activation and function. The malate-aspartate shuttle, a system that transports reducing equivalents from the cytosol to the mitochondria, is essential for the activation and differentiation of CD4+ T cells. nih.gov Disrupting this shuttle impairs cytokine production and suggests a deep connection between malate transport and T cell effector functions. nih.gov

Furthermore, enzymes that process malate are critical. Malic enzyme 2 (ME2), which converts malate to pyruvate (B1213749), is vital for the metabolic state and anti-tumor immunity of CD8+ T cells. nih.gov A deficiency in ME2 suppresses CD8+ T cell activation and their anti-tumor immune response both in vitro and in vivo. nih.gov This highlights that while malate is a key component of the metabolic machinery necessary for T cell proliferation and function, the current body of research focuses on its endogenous roles rather than the proliferative-enhancing effects of direct supplementation.

Role in Alleviating Metabolic Dysregulation

In ruminant animals, high-grain diets can lead to metabolic dysregulation, most notably ruminal acidosis, which is characterized by a drop in the pH of the rumen. Sodium hydrogen DL-malate has been studied as a feed additive to counteract these effects by influencing the rumen microbial ecosystem.

Mitigation of Ruminal Acidosis through Lactate (B86563) Utilization

Ruminal acidosis is often caused by the rapid fermentation of carbohydrates, leading to an accumulation of lactic acid. Sodium hydrogen DL-malate helps mitigate this by stimulating the growth and activity of specific lactate-utilizing bacteria in the rumen. One of the primary lactate-fermenting bacteria, Selenomonas ruminantium, is known to be stimulated by malate. This bacterium converts lactic acid into propionic acid, a less acidic and more energetically favorable volatile fatty acid (VFA) for the animal. By promoting the clearance of lactate, malate helps to prevent the sharp drop in ruminal pH associated with acidosis.

Influence on Rumen pH Stability and Overall Fermentation Efficiency

Supplementation with sodium DL-malate has been shown to result in higher and more stable ruminal pH values in animals fed high-concentrate diets. promegaconnections.com Studies have demonstrated that as malate concentration increases, the final pH in in-vitro rumen fermentation of cereal grains also increases linearly. youtube.com This stabilizing effect creates a more favorable environment for fiber-digesting microbes, which are typically inhibited by low pH.

Table 1: Effect of Malate Supplementation on In Vitro Rumen Fermentation Parameters

| Malate Concentration | Final pH (Change) | Propionate Production (Change) | L-Lactate Concentration (Change) |

| Increasing | Linear Increase youtube.com | Linear Increase youtube.com | Linear Decrease youtube.com |

This table summarizes the general trends observed in research where malate was added to in vitro rumen fermentation cultures with high-grain substrates.

Advanced Studies in Stress Response and Adaptation

Malate metabolism is a key component of stress adaptation, not only in animals but also in plants, particularly in response to environmental challenges like waterlogged soil.

Malate Metabolism in Plant Waterlogging Tolerance Mechanisms

Waterlogging creates hypoxic (low oxygen) conditions for plant roots, which disrupts normal aerobic respiration and can lead to the accumulation of potentially toxic compounds like lactate. nih.gov In waterlogging-tolerant plants, such as certain soybean lines, malate plays a crucial role in a sophisticated metabolic adaptation.

Research has revealed that under hypoxic conditions, tolerant soybean roots export key metabolites, including lactate, malate, and succinate (B1194679), to the shoots. nih.gov In the oxygen-rich environment of the leaves, these metabolites are processed. Lactate is detoxified, and malate and succinate are metabolized, which supports photosynthesis. This process facilitates the transport of sugars produced during photosynthesis back down to the roots, sustaining a vital root-shoot-root metabolic cycle. nih.gov This mechanism allows the roots to manage their energy metabolism and survive under oxygen-deprived conditions. Malate, in this context, acts as a critical transport molecule that enables the plant to systemically respond to localized root stress. nih.gov

Emerging Research on Therapeutic Targets and Disease Models

Emerging research has identified malate dehydrogenase (MDH), a key enzyme in cellular metabolism, as a potential therapeutic target in various diseases. This section explores the burgeoning evidence implicating MDH in inflammatory conditions such as rheumatoid arthritis and its well-established role in cancer metabolism. The focus is on the two main isoforms of MDH: the cytosolic form (MDH1) and the mitochondrial form (MDH2).

Recent investigations have begun to shed light on the role of metabolic enzymes in the pathology of inflammatory diseases like rheumatoid arthritis (RA). While research in this area is still developing, malate dehydrogenase 1 (MDH1) has been identified as a potential therapeutic target. The metabolic reprogramming of cells within the inflamed synovium of RA joints is now understood to be a critical factor in the progression of the disease.

Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to inflammation and joint destruction. These cells exhibit altered metabolism, with studies indicating changes in the tricarboxylic acid (TCA) cycle, where MDH is a crucial enzyme. While direct quantitative comparisons of MDH expression in RA versus healthy synovial tissue are not yet widely established in the literature, the therapeutic potential of targeting MDH is being explored.

A significant finding in this area is the identification of the natural compound visnagin (B192663) as an inhibitor of MDH1. A 2024 study demonstrated that visnagin exhibits anti-inflammatory effects in a rat model of rheumatoid arthritis by inhibiting MDH1 activity. researchgate.net The study reported that visnagin showed reversible competitive inhibition of MDH. researchgate.net In vivo, the administration of visnagin was found to decrease the activity and expression of MDH1, leading to a reduction in inflammatory cytokines and an increase in anti-inflammatory markers. researchgate.net

Table 1: Inhibitory Effect of Visnagin on Malate Dehydrogenase 1 (MDH1)

| Compound | Inhibition Type | Inhibitory Constant (Ki) | Theoretical IC50 |

|---|---|---|---|

| Visnagin | Reversible Competitive | 141 mM | 1202.7 mM |

Data from a 2024 study on the effect of visnagin in a rheumatoid arthritis model. researchgate.net

This pioneering research into the inhibition of MDH1 by visnagin suggests that targeting cellular metabolism, and specifically malate dehydrogenase, could be a viable therapeutic strategy for rheumatoid arthritis. Further research is needed to fully elucidate the role of MDH in the inflammatory processes of RA and to develop more potent and selective inhibitors for clinical use.

The link between malate dehydrogenase and cancer metabolism is more firmly established. Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival, a phenomenon known as the Warburg effect, which is characterized by increased glycolysis even in the presence of oxygen. MDH, in both its cytosolic (MDH1) and mitochondrial (MDH2) forms, plays a critical role in this altered metabolic state.

MDH contributes to cancer cell metabolism in several ways:

Redox Homeostasis: MDH1 is crucial for regenerating NAD+ in the cytoplasm, which is essential for maintaining a high rate of glycolysis. nih.gov

Biosynthesis: MDH provides metabolic intermediates that can be shunted into various biosynthetic pathways to produce amino acids, lipids, and nucleotides necessary for building new cells.

Metabolic Plasticity: MDH allows cancer cells to adapt to the fluctuating nutrient and oxygen availability within the tumor microenvironment. researchgate.net

Studies have shown that the expression and activity of MDH are often upregulated in various cancers, and this increased activity can correlate with poor prognosis. For instance, a study on human breast cancer tissues found that the maximal velocity (Vmax) of MDH in the forward reaction (oxaloacetate to malate) was significantly higher in cancerous tissues compared to normal tissues.

Table 2: Kinetic Parameters of Malate Dehydrogenase in Human Breast Tissue

| Tissue Type | Vmax for OAA (mU/g) | Vmax for NADH (mU/g) |

|---|---|---|

| Normal Breast Tissue | 2456 ± 46 | 2549 ± 37 |

| Cancerous Breast Tissue | 4509.8 ± 88 | 4233.3 ± 111 |

Data represents the mean ± standard deviation. alliedacademies.org

Given the importance of MDH in cancer metabolism, it has emerged as a promising target for cancer therapy. Several small molecule inhibitors of MDH have been developed and are being investigated for their anticancer properties. These inhibitors aim to disrupt the metabolic processes that cancer cells rely on, leading to cell death or sensitization to other therapies.

Table 3: Examples of Malate Dehydrogenase Inhibitors and their Effects on Cancer Cells

| Inhibitor | Target(s) | Cancer Cell Line(s) | Observed Effects / IC50 |

|---|---|---|---|

| MDH1-IN-2 | MDH1, MDH2 | Not specified | IC50: 2.27 µM (MDH1), 27.47 µM (MDH2) |

| LW1497 | MDH1, MDH2 | Colon cancer | Significant in vivo antitumor effects |

| Compound 50 | MDH1, MDH2 | A549, H460 (Lung cancer) | Improved growth inhibition compared to LW1497 |

IC50 is the half-maximal inhibitory concentration.

The development of selective and potent MDH inhibitors represents an active area of research in oncology, with the potential to offer new therapeutic options for a variety of cancers.

Advanced Research Directions and Future Perspectives for Sodium Hydrogen Dl Malate

Development of Novel Synthetic Routes for Stereoisomeric Control

The industrial production of malic acid often results in a racemic mixture of D- and L-enantiomers through the hydration of maleic anhydride. wikipedia.org However, the biological activity is typically specific to the L-isomer, creating a demand for stereoselective synthetic methods. Current research is focused on developing novel catalytic systems that can provide precise control over the stereochemistry of the final product.

One promising avenue involves asymmetric synthesis. For instance, the chiral reduction of 2-oxosuccinic acid esters using biocatalysts like fermenting bakers' yeast has been shown to produce (S)-(-)-malic acid esters with high enantiomeric excess (85-100% ee). core.ac.uk Future research will likely explore other microbial systems and isolated enzymes to optimize yield and stereoselectivity. Additionally, the development of synthetic chiral catalysts, such as metal-organic frameworks (MOFs) and organocatalysts, represents a significant frontier for achieving economically viable and scalable production of enantiomerically pure malic acid and its salts.

Key areas for future research include:

High-throughput screening of novel biocatalysts: Identifying and engineering enzymes with enhanced stereoselectivity and stability for industrial applications.

Design of advanced chemocatalysts: Creating synthetic catalysts that mimic the efficiency and selectivity of natural enzymes.

Process optimization: Developing continuous flow reactors and integrated separation techniques to improve the efficiency and reduce the environmental impact of stereoselective synthesis.

Exploration of Isotope-Labeled DL-Malate in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell. The use of stable isotope tracers, such as ¹³C-labeled compounds, is central to this technique. nih.govresearchgate.net While glucose and glutamine are common tracers, the direct use of isotope-labeled DL-malate offers a more targeted approach to investigate specific pathways, particularly the Tricarboxylic Acid (TCA) cycle. nih.govnih.gov

By introducing ¹³C-labeled malate (B86768) into a biological system, researchers can track its conversion into other metabolites, providing a detailed map of metabolic fluxes. physiology.org This approach can elucidate the contributions of different carbon sources to the TCA cycle, the activity of anaplerotic and cataplerotic pathways, and the interplay between cytosolic and mitochondrial metabolism. wikipedia.orgplos.org

Future research in this area will likely focus on:

Development of novel labeled malate tracers: Synthesizing malate molecules with specific isotopic labeling patterns to probe distinct enzymatic reactions.

Integration of MFA with other omics data: Combining flux data with genomics, transcriptomics, and proteomics to create comprehensive models of cellular metabolism.

Application in disease research: Using isotope-labeled malate to study metabolic reprogramming in diseases such as cancer and metabolic syndrome.

| Tracer | Application in Metabolic Flux Analysis | Key Insights |

| [U-¹³C₄]DL-Malate | Tracing the fate of the entire carbon skeleton of malate | Quantifying contributions to the TCA cycle and gluconeogenesis |

| [1-¹³C]DL-Malate | Probing the activity of malate dehydrogenase and fumarase | Differentiating between oxidative and reductive TCA cycle fluxes |

| [2,3-¹³C₂]DL-Malate | Investigating the stereospecificity of enzymatic reactions | Understanding the differential metabolism of D- and L-malate |

Engineering Microbial Systems for Enhanced Malate Production and Utilization

Microbial fermentation is an attractive alternative to chemical synthesis for the production of malic acid. wikipedia.org Several microorganisms, including fungi like Aspergillus flavus and bacteria like Escherichia coli, have been engineered to produce high titers of L-malic acid from renewable feedstocks. mdpi.comfrontiersin.orgnih.gov Metabolic engineering strategies are continuously being refined to improve production efficiency and yield.

Key strategies for engineering microbial systems include:

Overexpression of key enzymes: Increasing the expression of enzymes in the malate synthesis pathway, such as pyruvate (B1213749) carboxylase and malate dehydrogenase. mdpi.comfrontiersin.org

Deletion of competing pathways: Knocking out genes that divert metabolic flux away from malate production, such as those involved in lactate (B86563) and ethanol (B145695) formation. frontiersin.orgnih.gov

Optimization of fermentation conditions: Fine-tuning parameters like pH, temperature, and nutrient supply to maximize malate accumulation. nih.govnih.gov

Future research will aim to:

Develop robust microbial chassis: Engineering strains that can tolerate high concentrations of malic acid and utilize a wide range of low-cost substrates. frontiersin.orgnih.gov

Implement dynamic metabolic control: Using synthetic biology tools to create genetic circuits that can sense intracellular conditions and dynamically regulate metabolic fluxes for optimal production.

Explore novel microbial producers: Identifying and engineering non-conventional yeasts and bacteria with unique metabolic capabilities for malate synthesis. nih.gov

| Microorganism | Engineering Strategy | Reported Malate Titer (g/L) |

| Aspergillus flavus | Process optimization | 113 nih.gov |

| Escherichia coli | Deletion of competing pathways, overexpression of PEP carboxykinase | 34 nih.gov |

| Saccharomyces cerevisiae | Overexpression of pyruvate carboxylase and malate dehydrogenase | >75 nih.gov |

| Ustilago trichophora | Natural producer with optimized fermentation | 196 researchgate.net |

Elucidating Complex Protein-Protein Interactions involving Malate Dehydrogenase

Malate dehydrogenase (MDH) is a central enzyme in metabolism that catalyzes the reversible conversion of malate to oxaloacetate. wikipedia.orgplos.org It is now understood that MDH does not function in isolation but rather participates in complex protein-protein interactions to form "metabolons". portlandpress.comportlandpress.comcarleton.edu These multi-enzyme complexes facilitate substrate channeling, increasing catalytic efficiency and preventing the diffusion of reactive intermediates. researchgate.net

For example, mitochondrial MDH has been shown to interact with citrate (B86180) synthase, the subsequent enzyme in the TCA cycle. portlandpress.comresearchgate.net This interaction is thought to channel oxaloacetate directly from MDH to citrate synthase, which is thermodynamically favorable. portlandpress.comportlandpress.com Cytosolic MDH also engages in interactions with enzymes involved in the malate-aspartate shuttle and fatty acid synthesis. portlandpress.comportlandpress.com

Future research will focus on:

Mapping the MDH interactome: Using techniques like co-immunoprecipitation and mass spectrometry to identify the full spectrum of MDH binding partners under different physiological conditions.

Structural characterization of metabolons: Employing cryo-electron microscopy and other structural biology techniques to determine the three-dimensional architecture of MDH-containing enzyme complexes.

Investigation of Supramolecular Assembly and Material Science Applications for DL-Malate Salts

The carboxylate and hydroxyl groups of malate enable it to participate in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions. This property makes malate an interesting building block for the construction of supramolecular assemblies and novel materials. rsc.org

Research has shown that malate salts can self-assemble into complex architectures, such as one- and two-dimensional frameworks, through strong hydrogen bonding networks. rsc.org The specific structure of these assemblies can be influenced by the nature of the cation and the presence of other molecules. For instance, the interaction of bis(malonate)cuprate(II) with different alkali metal cations leads to the formation of diverse 3D networks, including helical chains and layered structures. rsc.org

Potential future directions in this area include:

Crystal engineering: Designing and synthesizing novel malate-based coordination polymers and metal-organic frameworks with tailored properties for applications in gas storage, separation, and catalysis.

Biomaterials development: Utilizing the biocompatibility of malate to create hydrogels and other materials for drug delivery and tissue engineering.

Functional materials: Exploring the potential of malate-containing materials in areas such as nonlinear optics and chiral recognition.

Multi-Omics Approaches to Understand DL-Malate's Systemic Biological Impacts

To fully comprehend the multifaceted roles of DL-malate in biological systems, an integrated, multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of how malate influences cellular processes. frontiersin.orgnih.govmdpi.com

For example, a multi-omics study in peaches grown at high altitudes revealed that increased malic acid accumulation was associated with the upregulation of genes in the malic acid synthesis pathway and the downregulation of genes in its decomposition pathway. mdpi.com Similarly, such approaches in microorganisms can identify key regulatory nodes that control malate production and utilization. frontiersin.org

Future research will leverage multi-omics to:

Uncover novel metabolic pathways: Identify previously unknown reactions and regulatory mechanisms involving malate.

Elucidate the role of malate in signaling: Investigate how changes in malate concentration affect cellular signaling pathways and gene expression.

Personalized medicine: Analyze individual metabolic profiles to understand how variations in malate metabolism contribute to health and disease. nih.gov

In Silico Modeling and Computational Chemistry in Malate Research

Computational methods are becoming increasingly indispensable in malate research, providing insights that are often difficult to obtain through experimental approaches alone. mdpi.com In silico modeling allows for the simulation of molecular interactions, the prediction of protein structures, and the analysis of complex metabolic networks.

Molecular dynamics simulations have been used to study the conformational changes that malate dehydrogenase undergoes during substrate and cofactor binding, revealing critical loop motions that are essential for its catalytic activity. plos.org Docking studies can predict the binding affinity of malate and its analogs to various proteins, aiding in the design of inhibitors or the identification of novel malate transporters. mdpi.com Furthermore, computational chemistry methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of malate, as well as the nature of intermolecular interactions in malate-containing supramolecular assemblies. rsc.orgresearchgate.net

Future applications of computational approaches include:

Rational design of enzymes: Using computational enzyme design to create novel malate dehydrogenases with altered substrate specificity or enhanced stability.

Virtual screening for drug discovery: Identifying small molecules that target malate-binding proteins for therapeutic purposes. researchgate.netmmv.org

Predictive metabolic modeling: Developing whole-cell models that can accurately predict the metabolic response to genetic or environmental perturbations affecting malate metabolism.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of sodium hydrogen DL-malate in experimental preparations?

- Methodology : Use analytical techniques such as high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to verify molecular identity (C₄H₅NaO₅) and purity (>98%) . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly distinguishing between DL and L/D isomers. Cross-reference with CAS No. 57467-17-1 and ensure supplier documentation complies with ISO/IEC 17025 standards for traceability .

Q. What are the critical parameters for stabilizing sodium hydrogen DL-malate in aqueous solutions during kinetic studies?

- Methodology : Maintain pH between 3.0–5.0 to prevent hydrolysis or racemization. Use buffered systems (e.g., citrate-phosphate) and store solutions at 4°C in inert containers (glass or PTFE) to minimize oxidative degradation . Monitor stability via UV-Vis spectroscopy at 210–220 nm (characteristic absorbance of malate ions) .

Q. How does sodium hydrogen DL-malate interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in buffered systems?

- Methodology : Conduct titration experiments using ion-selective electrodes (ISEs) to quantify chelation effects. Compare with computational models (e.g., Density Functional Theory) to predict binding affinities. Reference its role as an acidity regulator (INS 350(i)) in food matrices, where it modulates ionic interactions .

Advanced Research Questions

Q. How can discrepancies in reported buffering capacities of sodium hydrogen DL-malate across studies be resolved?

- Methodology : Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M ionic strength). Analyze confounding factors such as:

- Impurity profiles : Trace contaminants (e.g., residual fumarate) may alter pKa values .

- Matrix effects : Biological vs. synthetic systems (e.g., rumen fluid vs. aqueous buffers) .

- Instrument calibration : Validate pH meters with NIST-traceable standards .

Q. What experimental designs are optimal for studying sodium hydrogen DL-malate’s impact on microbial protein synthesis in ruminants?

- Methodology :

- In vivo trials : Use lactating cows fed iso-nitrogenous diets with incremental sodium DL-malate doses (0–2% DM basis). Collect rumen fluid via cannulation at 0, 3, 6, and 12 h post-feeding .

- Microbial analysis : Quantify total protozoa, bacteria, and methanogens via qPCR (16S rRNA gene). Correlate with short-chain fatty acid (SCFA) profiles using GC-MS .

- Data normalization : Adjust for confounding variables (e.g., urea levels) using ANOVA with Tukey’s post hoc test .

Q. How do regulatory variations (e.g., INS 350(i) vs. 350(ii)) impact the interpretation of sodium DL-malate’s safety in cross-jurisdictional studies?

- Methodology :

- Regulatory mapping : Compare purity criteria (e.g., EU vs. ASEAN standards) and permissible applications (e.g., acidity regulator in dairy vs. confectionery) .

- Toxicological synthesis : Re-evaluate GRAS (Generally Recognized as Safe) data under FDA guidelines, focusing on dosage thresholds and metabolite profiling (e.g., malate-to-fumarate conversion) .

Data Contradiction Analysis

Q. Conflicting reports on sodium hydrogen DL-malate’s hygroscopicity: How to reconcile experimental observations?

- Resolution :

- Environmental controls : Differences in relative humidity (RH) during testing (e.g., 30% vs. 70% RH) significantly affect water absorption. Use dynamic vapor sorption (DVS) assays to model moisture uptake .

- Crystallinity : Amorphous vs. crystalline forms (via X-ray diffraction) exhibit distinct hygroscopic behaviors .

Methodological Recommendations

- Quantification in complex matrices : For biological samples (e.g., rumen fluid), employ derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS/MS to enhance detection specificity .

- Handling protocols : Store anhydrous forms in desiccators with silica gel; avoid prolonged exposure to light to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.